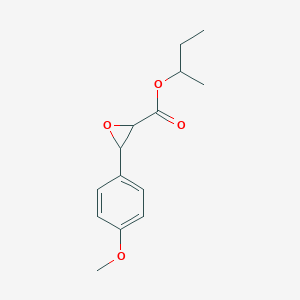![molecular formula C19H17N B14262799 1-Propyl-7H-benzo[C]carbazole CAS No. 184694-50-6](/img/structure/B14262799.png)
1-Propyl-7H-benzo[C]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-7H-benzo[C]carbazole is an aromatic heterocyclic compound that belongs to the carbazole family It consists of a tricyclic structure with two benzene rings fused on either side of a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-7H-benzo[C]carbazole can be synthesized through several methods. One common approach involves the palladium-catalyzed reaction sequence, which includes intermolecular amination and intramolecular direct arylation. This method is highly regioselective and uses inexpensive 1,2-dichloroarenes as electrophiles . Another method involves the iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls in the presence of a copper cocatalyst under air as a terminal oxidant .
Industrial Production Methods: Industrial production of this compound often involves the use of palladium-catalyzed tandem reactions, which are efficient and compatible with various functional groups. These methods are robust and proceed in high yields, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-7H-benzo[C]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as red lead to form carbazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation methods.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like aryl hydrazines.
Common Reagents and Conditions:
Oxidation: Red lead, air as a terminal oxidant.
Reduction: Hydrogenation catalysts.
Substitution: Aryl hydrazines, palladium catalysts.
Major Products Formed:
Oxidation: Carbazole derivatives.
Reduction: Reduced carbazole compounds.
Substitution: Substituted carbazole derivatives.
Scientific Research Applications
1-Propyl-7H-benzo[C]carbazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Propyl-7H-benzo[C]carbazole involves its interaction with molecular targets and pathways. It acts as a mediator in electron transfer processes, particularly in the conversion of carbazole into 2-aminobiphenyl-2,3-diol . This compound’s unique structure allows it to participate in various biochemical reactions, making it a valuable tool in scientific research.
Comparison with Similar Compounds
Carbazole: An aromatic heterocyclic compound with a similar tricyclic structure.
7H-Benzo[C]carbazole: A compound with a similar structure but different substituents.
7H-Dibenzo[C,G]carbazole: Another related compound with additional benzene rings fused to the core structure.
Uniqueness: 1-Propyl-7H-benzo[C]carbazole is unique due to its specific propyl substitution, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
184694-50-6 |
|---|---|
Molecular Formula |
C19H17N |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
1-propyl-7H-benzo[c]carbazole |
InChI |
InChI=1S/C19H17N/c1-2-6-13-7-5-8-14-11-12-17-19(18(13)14)15-9-3-4-10-16(15)20-17/h3-5,7-12,20H,2,6H2,1H3 |
InChI Key |
DYJPVVJAPJDSSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC2=C1C3=C(C=C2)NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


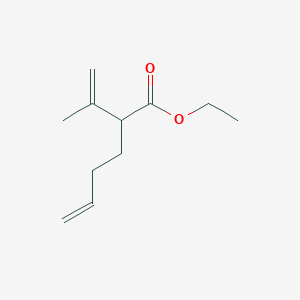
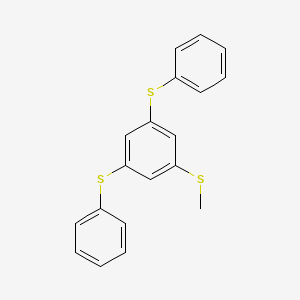
![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)


![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)

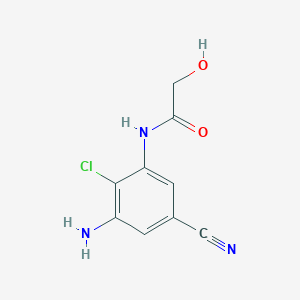
![4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one](/img/structure/B14262760.png)
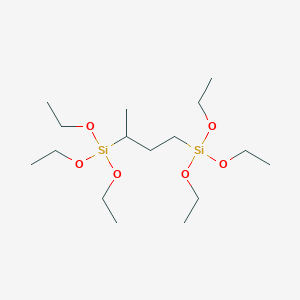
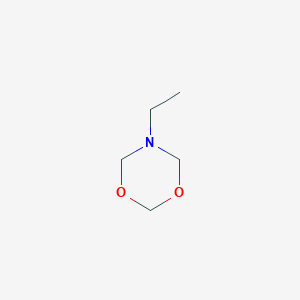
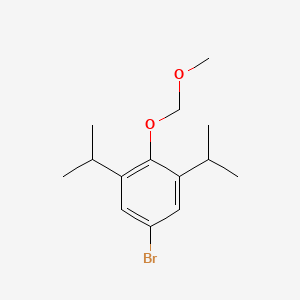
![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
